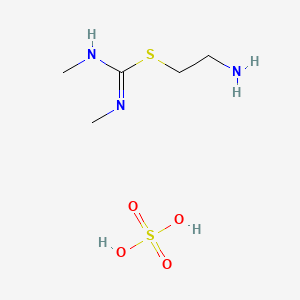
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of isothiourea and contains both amino and methyl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylthiourea with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules and modulate their activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-dimethyl-2-(2-aminoethyl)isothiouronium sulfate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
類似化合物との比較
Similar Compounds
S-(2-Aminoethyl)isothiouronium bromide hydrobromide: This compound is similar in structure but contains bromide ions instead of sulfate.
2-(2-Dimethylamino)ethoxyethanol: Although structurally different, this compound shares some functional similarities in terms of reactivity and applications.
Uniqueness
1,3-Dimethyl-2-(2-aminoethyl)isothiouronium sulfate is unique due to its specific combination of amino and methyl groups, which confer distinct reactivity and versatility. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
63679-84-5 |
|---|---|
分子式 |
C5H15N3O4S2 |
分子量 |
245.3 g/mol |
IUPAC名 |
2-aminoethyl N,N'-dimethylcarbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C5H13N3S.H2O4S/c1-7-5(8-2)9-4-3-6;1-5(2,3)4/h3-4,6H2,1-2H3,(H,7,8);(H2,1,2,3,4) |
InChIキー |
FMBDHHMAQFRCLO-UHFFFAOYSA-N |
正規SMILES |
CNC(=NC)SCCN.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



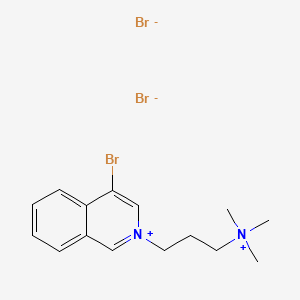
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)


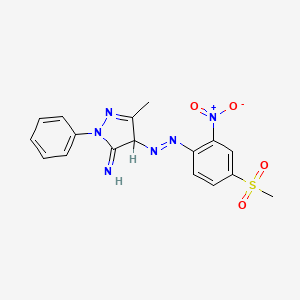
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
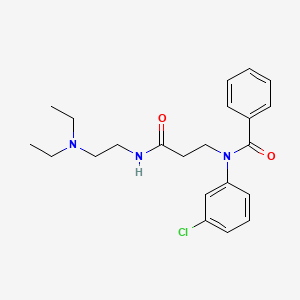
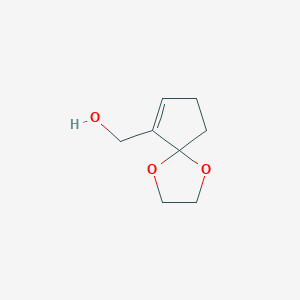
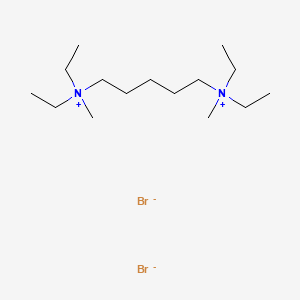
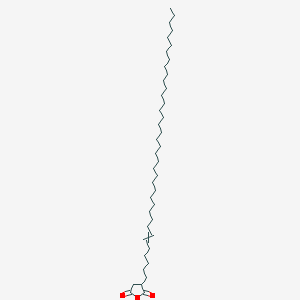
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)

